molecular formula C31H36BrNO3 B192806 Donepezilbenzyl bromide CAS No. 844694-85-5

Donepezilbenzyl bromide

Cat. No. B192806
M. Wt: 550.5 g/mol
InChI Key: SSZOWVQOUFMSCQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Donepezilbenzyl bromide is a derivative of Donepezil, a medication primarily used in the treatment of Alzheimer’s disease . Donepezil is a selective acetylcholinesterase inhibitor, which means it works by increasing the levels of a neurotransmitter called acetylcholine in the brain to help improve mental function .


Synthesis Analysis

The synthesis of Donepezil and its derivatives has been a subject of extensive research . Various synthetic approaches have been evaluated for their efficiency, cost, toxicity, and scalability . These methods range from traditional hazardous chemicals to eco-friendly strategies .


Molecular Structure Analysis

Donepezil has a molecular structure that includes a benzylpiperidine and an indanone moiety . It contains a piperidine nucleus, which allows it to easily cross the blood-brain barrier .


Chemical Reactions Analysis

Donepezil has been studied for its potential to undergo oxidation using a mild, versatile oxidant Chloramine-T in an acidic medium . The study revealed a first-order dependency of rate on Donepezil and oxidant, fractional-order dependency on acid medium, independency of the rate on ionic concentration, and an elevation of rate with increasing dielectric constant .

Scientific Research Applications

Interaction with Muscle Relaxants

Donepezil, used for Alzheimer's disease, can interact with rocuronium bromide, a muscle relaxant used in anesthesia. This interaction may weaken the muscle relaxation induced by rocuronium, which is significant for anesthesiologists to consider in patients under general anesthesia. A pause in anticholinesterase medication before anesthesia is recommended, although more scientific data is needed on this subject (Pautola & Reinikainen, 2012).

Impact of Genetic Polymorphism

The CYP2D6 genetic polymorphism can impact the plasma concentrations and clinical outcomes of donepezil in Alzheimer’s disease patients. The study suggests that understanding a patient's CYP2D6 genotype along with donepezil concentration measurements could improve the clinical efficacy of donepezil therapy (Varsaldi et al., 2006).

Biosensor Applications

Electrochemical biosensors based on enzyme inhibition, including those for drugs like donepezil, have been developed for monitoring various conditions. Donepezil is highlighted in a review focusing on the last decade's progress in biosensor technology for drug analysis, emphasizing its sensitivity and accuracy in real samples (El Harrad et al., 2018).

Enhancing Adult Hippocampal Neurogenesis

Donepezil has been found to enhance adult hippocampal neurogenesis in rats, suggesting its potential beyond Alzheimer's disease treatment. This effect may be due to the activation of central cholinergic transmission and CREB signaling, influencing the survival of newborn neurons (Kotani et al., 2008).

Gene Delivery Applications

Studies have shown the potential of using cationic lipids, such as those in donepezil, for gene transfer applications. Despite some inefficiencies, research indicates that specific steps in cellular processes can improve the efficiency of transfection, a key consideration in gene therapy (Zabner et al., 1995).

Neuroprotective and Disease-Modifying Effects

Donepezil exhibits neuroprotective effects in Alzheimer's disease models. Its ability to modify disease pathology includes reducing amyloid beta proteins and senile plaques, as well as enhancing the cognitive capabilities in animal models (Zhou et al., 2018).

Impact on Autonomic Mechanisms

Research on donepezil has revealed its impact on autonomic and cholinergic mechanisms, influencing cardiovascular and temperature effects. These findings are significant in understanding its role in inflammatory diseases and its autonomic pathways (Polichnowski et al., 2021).

Future Directions

The synthesis and modification of drugs like Donepezil are of paramount importance given the projections of increased Alzheimer’s disease cases . The versatility of Donepezil in drug design is demonstrated through discussions on analogues and hybrids, including those with lipoic and ferulic acid . This information can guide the development of efficient compounds for neurodegenerative disorder management .

properties

IUPAC Name

2-[(1,1-dibenzylpiperidin-1-ium-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H36NO3.BrH/c1-34-29-19-26-18-27(31(33)28(26)20-30(29)35-2)17-23-13-15-32(16-14-23,21-24-9-5-3-6-10-24)22-25-11-7-4-8-12-25;/h3-12,19-20,23,27H,13-18,21-22H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSZOWVQOUFMSCQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CC(C2=O)CC3CC[N+](CC3)(CC4=CC=CC=C4)CC5=CC=CC=C5)OC.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H36BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Donepezilbenzyl bromide

CAS RN

844694-85-5
Record name Donepezilbenzyl bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0844694855
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DONEPEZILBENZYL BROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2L83S3XLZA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Donepezilbenzyl bromide
Reactant of Route 2
Donepezilbenzyl bromide
Reactant of Route 3
Donepezilbenzyl bromide
Reactant of Route 4
Donepezilbenzyl bromide
Reactant of Route 5
Donepezilbenzyl bromide
Reactant of Route 6
Donepezilbenzyl bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.